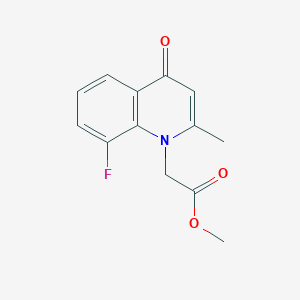

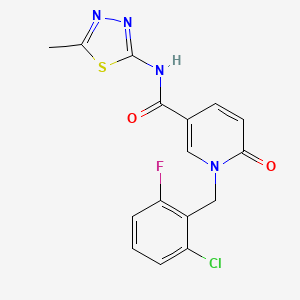

![molecular formula C17H15N3O2S B2464001 2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile CAS No. 1421516-84-8](/img/structure/B2464001.png)

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile” is a complex organic molecule. It contains a 2H-benzo[b][1,4]oxazin-4(3H)-yl moiety, which is a type of heterocyclic compound . This moiety has been found in various compounds with significant biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by 1H NMR and 13C NMR . For example, the presence of signals in the 1H NMR spectrum at specific chemical shifts corresponds to the protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of the compound can be determined . The 1H NMR and 13C NMR can provide information about the chemical environment of the protons and carbons in the molecule .Wissenschaftliche Forschungsanwendungen

CDK9 Inhibition

CDK9 (Cyclin-Dependent Kinase 9) plays a crucial role in cell cycle regulation and transcriptional control. Researchers have identified 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a selective CDK9 inhibitor . Its inhibitory activity against CDK9 makes it a potential candidate for cancer therapy, as CDK9 inhibitors can suppress tumor growth by interfering with cell division and gene expression.

Ag-Catalyzed Cascade Reactions

Researchers have employed 6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in CO2-based cascade processes, facilitated by silver (Ag) catalysts. These reactions lead to functionalized benzoxazine-2-one derivatives, which have relevance in drug discovery and material science . The compound’s reactivity in such reactions highlights its versatility.

Synthesis of Benzo[b][1,4]oxazepine Derivatives

This compound serves as a precursor for synthesizing substituted benzo[b][1,4]oxazepine derivatives. The synthetic protocol allows access to a series of structurally diverse molecules with potential biological activities . Researchers can explore these derivatives for various applications, including medicinal chemistry and agrochemicals.

Wirkmechanismus

Target of Action

The compound, also known as 2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in cancer cell growth and survival .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to a decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc, which are key proteins in this pathway .

Biochemical Pathways

The affected pathway is the PI3K/Akt/mTOR signaling pathway . The inhibition of this pathway leads to downstream effects such as decreased cell growth and survival, primarily in cancer cells .

Pharmacokinetics

The compound has been identified as a selective CDK9 inhibitor with short pharmacokinetic properties suitable for intravenous administration . .

Result of Action

The molecular and cellular effects of the compound’s action include a rapid dose-dependent decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc . This leads to apoptosis in certain cell lines, such as the MV4-11 cell line .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds involve the synthesis of novel structures for effective treatment of cancer . The search for new lead compounds of simple structure, exhibiting optimal in vivo antitumor potency and new mechanisms of action, is one of the most intensely pursued goals of modern medicinal chemistry .

Eigenschaften

IUPAC Name |

2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIQPUJOHGCKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)

![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)

![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)